
(E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide, commonly known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy balance and metabolism, making A-769662 a promising tool for research in the fields of metabolism, diabetes, and cancer. In
作用機序
A-769662 activates (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide by binding to the allosteric site on the γ subunit of the enzyme. This causes a conformational change that increases the activity of the kinase domain on the α subunit. (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4.
Biochemical and Physiological Effects:
Activation of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide by A-769662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-tumor effects in vitro and in vivo. In animal studies, A-769662 has been shown to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
A-769662 is a useful tool for studying the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in cellular signaling pathways and metabolic regulation. Its small size and specificity for (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide make it a valuable alternative to other (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activators, such as AICAR and metformin. However, A-769662 has limited solubility in aqueous solutions, which can make dosing and delivery challenging. Additionally, A-769662 has been shown to activate other kinases in addition to (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research involving A-769662. One area of interest is the potential therapeutic applications of A-769662 in cancer treatment. Additional studies are needed to determine the optimal dosing and delivery methods for A-769662 in vivo. Furthermore, the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in other physiological systems, such as the immune system and the central nervous system, is an area of active investigation. Finally, the development of more specific (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide activators may lead to further insights into the role of this enzyme in cellular signaling and metabolism.
合成法
The synthesis of A-769662 involves the reaction of 2-acetylpyridine with ethyl 4-chloroacetoacetate to form 2-acetyl-4-(ethoxycarbonyl)-1-methylpyridinium chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the key intermediate, (E)-N-(2-acetyl-2-oxo-1-pyridin-2-ylethyl)-N,N-dimethylformamidine. Finally, this intermediate is reacted with sodium hydride and methyl vinyl ketone to form A-769662.
科学的研究の応用
A-769662 has been extensively used in research to study the role of (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in cellular signaling pathways and metabolic regulation. It has been shown to activate (E)-N-(2-Amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-tumor effects and may be a potential therapeutic agent for cancer.
特性
IUPAC Name |
(E)-N-(2-amino-2-oxo-1-pyridin-2-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-17(2)9-5-7-11(18)16-12(13(14)19)10-6-3-4-8-15-10/h3-8,12H,9H2,1-2H3,(H2,14,19)(H,16,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKCIIJCUPZYHW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1=CC=CC=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1=CC=CC=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[carbamoyl(pyridin-2-yl)methyl]-4-(dimethylamino)but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)
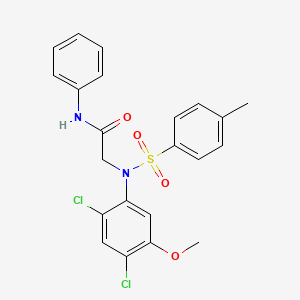
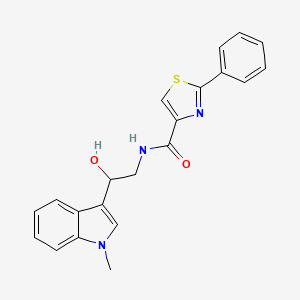
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)
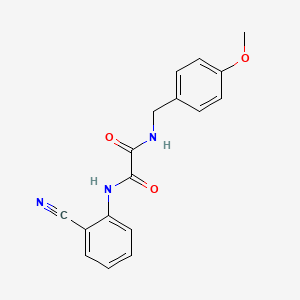
![1-isopropyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2689384.png)


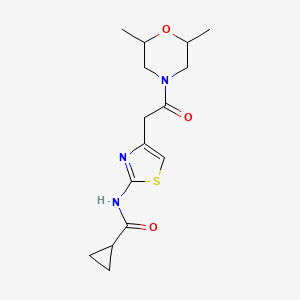
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2689390.png)
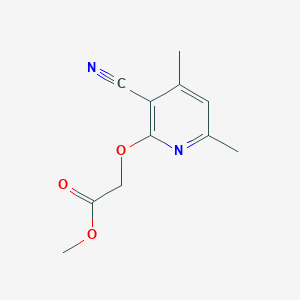

![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2689396.png)
